molecular formula C23H18F2N2O4 B3141224 Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-17-3

Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3141224
CAS No.: 478081-17-3
M. Wt: 424.4 g/mol
InChI Key: DPDQHDABQWMEQZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrido[1,2-a]indole core, which is fused with an ethyl ester group and a difluoroanilino moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functionalization steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroanilino group, in particular, may enhance its binding affinity to certain molecular targets and increase its stability under physiological conditions .

Properties

IUPAC Name

ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O4/c1-2-30-23(29)22-16-8-7-15(12-20(16)27-10-4-3-5-19(22)27)31-13-21(28)26-18-9-6-14(24)11-17(18)25/h3-12H,2,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDQHDABQWMEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Reactant of Route 6
Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

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